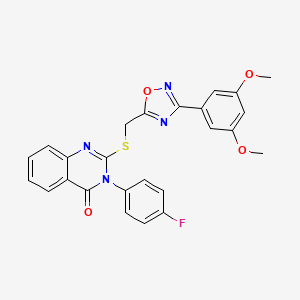

![molecular formula C26H23N5O5 B2758567 N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-52-7](/img/structure/B2758567.png)

N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

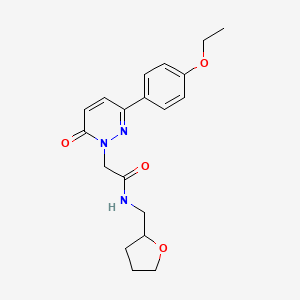

This compound is a complex organic molecule that contains several functional groups, including an amide, a triazole ring, and multiple methoxy groups. It is a derivative of quinazoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, triazoloquinazolines can be synthesized from readily available amidines through intramolecular dehydrogenative N–N bond formation .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the amide group and the methoxy groups could make it susceptible to reactions such as hydrolysis or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would be influenced by the presence of the polar amide group and the nonpolar methoxy groups .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research has been conducted on the synthesis of triazolopyrimidines and triazoloquinazolines, highlighting methods to create these compounds using various chemical reactions. These studies often involve the condensation of different precursors, demonstrating the versatility and potential customization of these molecules for specific applications (Gilava et al., 2020); (El‐Kazak & Ibrahim, 2013).

Biological Activities

- Several studies have focused on evaluating the antimicrobial and antioxidant activities of triazoloquinazolines and related compounds. These compounds have been tested against various microorganisms and have shown promising results, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007); (Özyanik et al., 2012).

Antitumor and FGFR1 Inhibitory Activities

- Research into novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines has shown that these substances possess antitumor and FGFR1 (Fibroblast Growth Factor Receptor 1) inhibitory activities. This indicates their potential as therapeutic agents in cancer treatment, with specific emphasis on their ability to inhibit tumor growth and target specific receptors involved in cancer proliferation (Voskoboynik et al., 2016).

Analgesic Activity

- Some derivatives have been explored for their analgesic properties, indicating the potential application of these compounds in pain management. The synthesis and testing of these molecules have led to the identification of compounds with significant analgesic effects, suggesting their use in developing new pain relief medications (Saad et al., 2011).

Fluorescence Interest

- Certain nucleosides of triazolo[5,1-b]- and triazino[3,2-b]quinazolines have been synthesized and found to possess fluorescence properties. This opens up applications in biochemical and medical imaging, where these compounds could be used as fluorescent markers or probes for various biological studies (Break et al., 2013).

Antioxidant and Antibacterial Activities

- Further research has demonstrated the antioxidant and antibacterial activities of benzothiazole-based triazoloquinazoline derivatives. These compounds show promise as both protective agents against oxidative stress and as antibacterial agents, highlighting their potential in pharmaceutical development for treating infections and diseases associated with oxidative damage (Gadhave & Kuchekar, 2020).

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O5/c1-34-18-8-4-15(5-9-18)23-24-28-26(33)20-11-7-16(12-21(20)31(24)30-29-23)25(32)27-14-17-6-10-19(35-2)13-22(17)36-3/h4-13,30H,14H2,1-3H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMYJMJFQNIQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=C(C=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

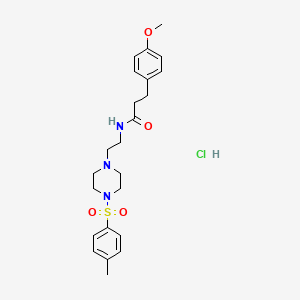

![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)

![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)

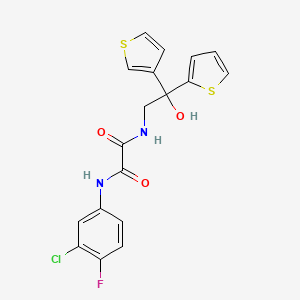

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)

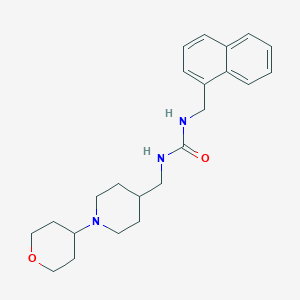

![Furan-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2758497.png)

![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)

![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2758506.png)